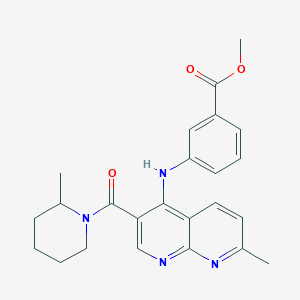

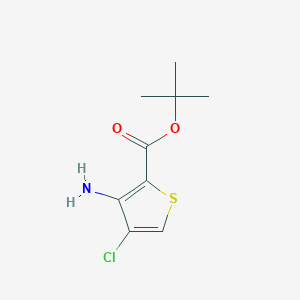

![molecular formula C26H24N2O4S B2400787 N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide CAS No. 1030095-16-9](/img/structure/B2400787.png)

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the ubiquitin-like protein NEDD8, which plays a crucial role in regulating the activity of various proteins involved in cell cycle progression, DNA damage repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which disrupts cellular homeostasis and induces cell death.

Applications De Recherche Scientifique

Synthesis of Derivatives

The compound N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is a representative of a class of compounds involved in the synthesis of various pharmaceutically active agents. A study by Ravichandiran et al. (2019) demonstrated the synthesis and structural characterization of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds with structural similarities to the compound . These compounds exhibited potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7. The compounds induced apoptosis and cell cycle arrest at the G1 phase, primarily via the upregulation of caspase-3 and caspase-7 proteins.

Analytical Applications

Sensor Development

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide and related compounds have been used in developing novel sensors. For instance, Ganjali et al. (2003) found that a compound structurally related to the compound could be used as an excellent ionophore for creating a novel samarium-selective membrane sensor. The sensor exhibited a good Nernstian response and high selectivity for Sm(III) ions compared to other ions.

Material Science Applications

Polyimide Films

In the field of material science, derivatives of the given compound have been explored for their applications in creating polyimide films. Jeon et al. (2022) synthesized different types of polyamic acids by reacting with diamine monomers, including structures similar to N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide. These compounds were instrumental in synthesizing colorless and transparent polyimide (CPI) films, with the study emphasizing the correlation between CPI film properties and related monomer structures.

Chemical Synthesis Methodology

Electrochemical Synthesis

A study by Sharafi-kolkeshvandi et al. (2016) detailed the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, highlighting a mild and regioselective protocol. The methodology involves anodic oxidation and avoids the use of toxic or hazardous reagents, showcasing the potential for more environmentally friendly synthetic routes for compounds related to N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide.

Propriétés

IUPAC Name |

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c29-26(27-16-6-7-17-27)25-18-28(23-10-4-5-11-24(23)33(25,30)31)21-12-14-22(15-13-21)32-19-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXLGVITYSJHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

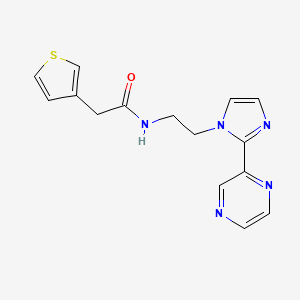

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)

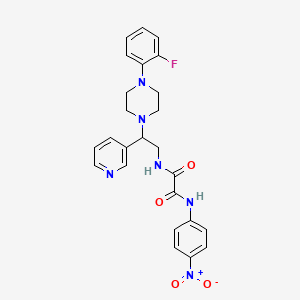

![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)

![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)

![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)